Xyloglucan vs Pluronic F127: 16.7× Polymer Concentration Efficiency for Equivalent Ocular Pharmacodynamic Response
In a direct head-to-head in vivo comparison using rabbit ocular miotic response as the pharmacodynamic endpoint, a 1.5% w/w xyloglucan gel achieved miotic response duration enhancement equivalent to that produced by a 25% w/w Pluronic F127 gel [1]. Both formulations contained identical pilocarpine hydrochloride concentrations and were administered under identical conditions. This represents a 16.7-fold higher polymer concentration requirement for the synthetic Pluronic F127 comparator to achieve comparable therapeutic effect.
| Evidence Dimension | Polymer concentration required for equivalent sustained miotic response (in vivo rabbit model) |
|---|---|
| Target Compound Data | 1.5% w/w xyloglucan gel |
| Comparator Or Baseline | 25% w/w Pluronic F127 gel |
| Quantified Difference | Xyloglucan achieves equivalent pharmacodynamic response at 16.7× lower polymer concentration (1.5% vs 25% w/w) |
| Conditions | In vivo rabbit ocular administration; pilocarpine hydrochloride as model drug; miotic response duration measured |
Why This Matters
Lower polymer concentration requirement translates directly to reduced formulation viscosity, improved patient comfort, and decreased excipient burden in finished pharmaceutical products.
- [1] Miyazaki, S., Suzuki, S., Kawasaki, N., Endo, K., Takahashi, A., & Attwood, D. In situ gelling xyloglucan formulations for sustained release ocular delivery of pilocarpine hydrochloride. Int J Pharm 2001, 229(1-2), 29-36. View Source
